Mesaconyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H40N7O19P3S |
|---|---|
Molecular Weight |
879.6 g/mol |
IUPAC Name |
(E)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H40N7O19P3S/c1-13(8-16(35)36)25(40)56-7-6-28-15(34)4-5-29-23(39)20(38)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(37)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h8,11-12,14,18-20,24,37-38H,4-7,9-10H2,1-3H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b13-8+/t14-,18-,19-,20+,24-/m1/s1 |
InChI Key |
LVBVWNJPMXCQJE-CBBDEUQJSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=CC(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Mesaconyl Coa Biosynthesis and Metabolic Interconversions
Biosynthesis within the 3-Hydroxypropionate (B73278) Bi-cycle
The 3-hydroxypropionate bi-cycle is an autotrophic CO2 fixation pathway found in some phototrophic green nonsulfur bacteria, such as Chloroflexus aurantiacus. nih.govnih.gov This pathway involves two interconnected cycles to convert three molecules of bicarbonate into one molecule of pyruvate (B1213749). frontiersin.orgkegg.jp Mesaconyl-CoA is a key intermediate in the second cycle. nih.govfrontiersin.org
The second cycle of the 3-hydroxypropionate bi-cycle begins with the condensation of glyoxylate (B1226380) and propionyl-CoA. nih.govfrontiersin.org This reaction is catalyzed by a promiscuous l-malyl-CoA/β-methylmalyl-CoA lyase, the same enzyme that cleaves l-malyl-CoA to glyoxylate and acetyl-CoA in the first cycle. nih.gov The condensation product of glyoxylate and propionyl-CoA is (2R, 3S)-β-methylmalyl-CoA, the direct precursor to this compound. frontiersin.orgtandfonline.com
β-methylmalyl-CoA is subsequently converted to this compound through a dehydration reaction. nih.gov This reversible reaction is catalyzed by the enzyme β-methylmalyl-CoA dehydratase, also known as this compound hydratase. nih.govresearchgate.net In the context of the 3-hydroxypropionate bi-cycle in C. aurantiacus, the enzyme functions to dehydrate erythro-β-methylmalyl-CoA to this compound. nih.govfrontiersin.org Recombinant this compound hydratase from C. aurantiacus and Rhodobacter sphaeroides has been shown to catalyze this reversible dehydration with high efficiency. nih.govresearchgate.net The product of this dehydration is specifically mesaconyl-C1-CoA (also known as 2-methylfumaryl-CoA). nih.gov
Interconversion of this compound Isomers
A critical step in the 3-hydroxypropionate bi-cycle is the isomerization of this compound, which involves shifting the coenzyme A thioester group from one carboxyl group to another on the mesaconate backbone. frontiersin.orgnih.gov
The interconversion between mesaconyl-C1-CoA and mesaconyl-C4-CoA is catalyzed by a specialized enzyme, this compound transferase (Mct). frontiersin.orgacs.org This enzyme belongs to the family III/Frc family of CoA transferases but is unique in that it catalyzes an intramolecular transfer, meaning the CoA donor and acceptor are part of the same molecule. nih.govacs.org The reaction proceeds without the significant release of free CoA or the transfer of CoA to other external acceptor acids. acs.orgnih.gov
The proposed mechanism involves a "cork-up" model where the enzyme's active site remains sealed by the CoA moiety of the substrate, favoring the intramolecular reaction. nih.govnih.gov The catalytic process involves the following key steps: nih.govacs.org
A conserved aspartate residue (Asp165 in R. castenholzii Mct) in the enzyme's active site attacks the thioester bond of mesaconyl-C1-CoA, forming a covalent enzyme-substrate anhydride (B1165640) intermediate and releasing free CoA within the active site. frontiersin.orgacs.org
The liberated mesaconate flips within the sealed active site. acs.org
The C4-carboxyl group of the bound mesaconate attacks the β-aspartyl-CoA intermediate. acs.org
Finally, the free CoA attacks the newly formed mesaconyl-C4-anhydride bond, yielding the product mesaconyl-C4-CoA. acs.org
This intramolecular mechanism is an energetically efficient strategy as it conserves the energy-rich thioester bond without requiring additional ATP for reactivation of a free acid intermediate. acs.org
This compound transferase (Mct) is highly specific and efficient in catalyzing the reversible intramolecular CoA transfer. frontiersin.orgnih.gov The enzyme from Chloroflexus aurantiacus demonstrates high catalytic efficiencies for both isomers, indicating the reaction is readily reversible. nih.gov Mct's catalytic efficiency for the intramolecular transfer is at least six orders of magnitude higher than for any potential intermolecular CoA transfer, highlighting its exquisite control and specificity. nih.govacs.org
| Substrate | Vmax (μmol min-1 mg-1) | kcat (s-1) | KM (mM) | kcat/KM (M-1 s-1) |
|---|---|---|---|---|
| Mesaconyl-C1-CoA | 495 | 370 | 0.16 | 2.3 x 106 |
| Mesaconyl-C4-CoA | 430 | 320 | 0.20 | 1.6 x 106 |
This compound in the Ethylmalonyl-CoA Pathway
This compound is also a key intermediate in the ethylmalonyl-CoA pathway, an anaplerotic sequence used by many bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens, to assimilate acetyl-CoA. nih.govnih.gov This pathway is an alternative to the more common glyoxylate cycle for replenishing TCA cycle intermediates. nih.govresearchgate.net
In this pathway, two molecules of acetyl-CoA are converted through a series of reactions involving unique CoA-ester intermediates like ethylmalonyl-CoA and methylsuccinyl-CoA to eventually form this compound. nih.govresearchgate.net Here, this compound hydratase catalyzes the hydration of this compound to β-methylmalyl-CoA, the opposite direction of its function in the C. aurantiacus 3-hydroxypropionate bi-cycle. nih.govfrontiersin.org The resulting β-methylmalyl-CoA is then cleaved by β-methylmalyl-CoA lyase to yield glyoxylate and propionyl-CoA, which can be further metabolized to regenerate cycle intermediates and produce biomass precursors. nih.govfrontiersin.org
Formation and Hydration Reactions
This compound is a key intermediate in several central carbon metabolic pathways in bacteria and archaea. nih.govresearchgate.net Its formation and subsequent hydration are critical steps in pathways such as the 3-hydroxypropionate bicycle for autotrophic CO2 fixation in Chloroflexus aurantiacus and the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation in organisms like Rhodobacter sphaeroides and Methylobacterium extorquens. nih.govresearchgate.net In these pathways, this compound is typically formed through the dehydration of β-methylmalyl-CoA. nih.govresearchgate.net The enzyme responsible for this reversible reaction is this compound hydratase (Mch), which catalyzes the interconversion of this compound and β-methylmalyl-CoA. nih.govresearchgate.net
The hydration of this compound to β-methylmalyl-CoA is an essential step in the ethylmalonyl-CoA pathway, which allows certain bacteria to grow on acetate. nih.gov Conversely, the dehydration of β-methylmalyl-CoA to form this compound is required in the 3-hydroxypropionate autotrophic pathway. nih.gov this compound can exist as two isomers, mesaconyl-C1-CoA and mesaconyl-C4-CoA. frontiersin.org In the 3-hydroxypropionate bi-cycle, an intramolecular CoA transferase can convert mesaconyl-C1-CoA to mesaconyl-C4-CoA. acs.orgresearchgate.net The subsequent hydration of mesaconyl-C4-CoA leads to (S)-citramalyl-CoA, which is then cleaved into acetyl-CoA and pyruvate. frontiersin.org
The enzyme this compound hydratase belongs to the (R)-specific enoyl-CoA hydratase family and facilitates the reversible hydration/dehydration reaction. frontiersin.orgnih.gov Studies on the enzyme from C. aurantiacus and R. sphaeroides have confirmed its role in this transformation. nih.gov The equilibrium of the reaction catalyzed by this compound hydratase favors the formation of β-methylmalyl-CoA. researchgate.netfrontiersin.org
| Enzyme | Pathway(s) | Reaction | Substrate(s) | Product(s) |
| This compound hydratase (Mch) | Ethylmalonyl-CoA pathway, 3-hydroxypropionate bicycle, Methylaspartate cycle | Reversible Hydration/Dehydration | This compound, H₂O | β-Methylmalyl-CoA |
| This compound C1-C4 transferase (Mct) | 3-hydroxypropionate bicycle | Intramolecular CoA transfer | Mesaconyl-C1-CoA | Mesaconyl-C4-CoA |
This compound Formation in the Methylaspartate Cycle
The methylaspartate cycle is a key anaplerotic pathway used by some haloarchaea, such as Haloarcula hispanica, for acetate assimilation. frontiersin.orgnih.gov This cycle allows the conversion of acetyl-CoA into essential cellular building blocks. frontiersin.org A central part of this cycle involves the conversion of glutamate (B1630785) to mesaconate (also known as methylfumarate). nih.govasm.org This mesaconate must then be activated to its coenzyme A thioester, this compound, to proceed through the cycle. nih.govresearchgate.net This activation is a critical step that prepares the molecule for subsequent hydration and cleavage. frontiersin.orgasm.org The formation of this compound from mesaconate is followed by its hydration to β-methylmalyl-CoA, which is then cleaved to yield propionyl-CoA and glyoxylate, ultimately leading to the net production of malate (B86768) from two molecules of acetyl-CoA. frontiersin.orgnih.gov
Mesaconate Activation by Succinyl-CoA:Mesaconate CoA-Transferase
In the methylaspartate cycle, the activation of mesaconate is catalyzed by the enzyme Succinyl-CoA:mesaconate CoA-transferase (Mct). frontiersin.orgnih.gov This enzyme belongs to the class III CoA-transferases and is considered a characteristic enzyme of this specific cycle. frontiersin.orgnih.gov The reaction involves the transfer of a CoA group from succinyl-CoA to mesaconate, resulting in the formation of mesaconyl-C1-CoA and succinate (B1194679). frontiersin.orgresearchgate.net
Research on the Mct from Haloarcula hispanica has shown that the enzyme is highly specific for its physiological substrates, mesaconate and succinyl-CoA. nih.govresearchgate.net It exclusively produces mesaconyl-C1-CoA, with no formation of the mesaconyl-C4-CoA isomer. frontiersin.orgnih.gov This specificity is crucial because the subsequent enzyme in the pathway, this compound hydratase, has a strong preference for the C1-isomer. frontiersin.org The activation of the C1 carboxyl group of mesaconate is a prerequisite for the next step in the cycle. frontiersin.org
| Enzyme | Abbreviation | Substrates | Products | Pathway | Organism Example |
| Succinyl-CoA:mesaconate CoA-transferase | Mct | Mesaconate, Succinyl-CoA | Mesaconyl-C1-CoA, Succinate | Methylaspartate Cycle | Haloarcula hispanica |
Subsequent Hydration to β-Methylmalyl-CoA
Following its formation, mesaconyl-C1-CoA is hydrated to produce erythro-β-methylmalyl-CoA. frontiersin.org This reaction is catalyzed by this compound hydratase (Mch). frontiersin.orgasm.org The enzyme from H. hispanica demonstrates a 3.5-fold higher affinity for mesaconyl-C1-CoA compared to the C4-isomer, highlighting the stereospecificity of the pathway. frontiersin.orgnih.govresearchgate.net The hydration of mesaconyl-C1-CoA is a vital step that sets up the subsequent cleavage of erythro-β-methylmalyl-CoA into propionyl-CoA and glyoxylate. frontiersin.orgnih.gov This cleavage reaction is essential for regenerating components of the cycle and producing the final product, malate. frontiersin.orgnih.gov The efficient conversion of this compound to β-methylmalyl-CoA ensures the smooth operation of the methylaspartate cycle for acetate assimilation in haloarchaea. frontiersin.org
Enzymology of Mesaconyl Coa Metabolism
Mesaconyl-CoA Transferase (Mct)
This compound transferase (Mct) is a pivotal enzyme in the 3-hydroxypropionate (B73278) (3HP) bi-cycle, an autotrophic CO2 fixation pathway. acs.org This enzyme, belonging to the family III/Frc family of CoA transferases, catalyzes a unique and unprecedented intramolecular transfer of a CoA group. acs.orgnih.gov Specifically, it facilitates the reversible transformation of mesaconyl-C1-CoA to mesaconyl-C4-CoA. frontiersin.orgnih.gov This reaction is a critical intermediate step for carbon fixation in filamentous anoxygenic phototrophs (FAPs). frontiersin.orgnih.gov Unlike typical CoA transferases that mediate the transfer of CoA between two different substrates, Mct acts on a single substrate molecule. frontiersin.orgnih.gov
The reaction catalyzed by this compound Transferase (Mct) represents a novel intramolecular CoA transfer, shifting the CoA moiety from the C1-carboxyl group to the C4-carboxyl group of mesaconate. acs.org This process is highly efficient and conserves the energy-rich thioester bond without releasing free mesaconate or transferring the CoA to other acceptor molecules, which would necessitate additional ATP for reactivation. acs.org The mechanism is distinct from intermolecular CoA transferases. While sharing similarities with family III/Frc family CoA transferases, which involve the formation of an enzyme-CoA intermediate, Mct's mechanism is uniquely adapted for an intramolecular reaction. nih.govresearchgate.net
The proposed mechanism involves an aspartate residue (Asp165 in Chloroflexus aurantiacus and Roseiflexus castenholzii) attacking the thioester bond of mesaconyl-C1-CoA. acs.orgfrontiersin.org This is followed by the free CoA attacking the newly formed mesaconyl-C1-aspartate anhydride (B1165640), liberating mesaconate. The mesaconate molecule then flips within the active site. Subsequently, the C4-carboxyl group attacks the β-aspartyl-CoA intermediate, and a final attack by free CoA on the mesaconyl-C4-anhydride bond yields mesaconyl-C4-CoA. acs.org A key feature of this mechanism is the "cork-up" model, where the central cavity of the enzyme remains sealed by the CoA moiety throughout the reaction cycle. researchgate.netpdbj.org This prevents the release of intermediates and strongly favors the intramolecular transfer. researchgate.netpdbj.org
This compound Transferase (Mct) from Chloroflexus aurantiacus exhibits remarkable catalytic efficiency. acs.org The enzyme demonstrates high Vmax values for both the forward and reverse reactions. acs.org Studies have shown that the catalytic efficiencies for the intramolecular CoA transfer are significantly higher—by at least six orders of magnitude—than for any intermolecular transfer to external acceptor acids like succinate (B1194679). nih.govresearchgate.net This high degree of specificity underscores the enzyme's exquisite control over its reaction. researchgate.netpdbj.org
The kinetic parameters for Mct from C. aurantiacus have been determined at its optimal growth temperature of 55 °C. acs.org The enzyme shows a strong preference for its natural substrate, with a very high apparent KM for alternative substrates like succinate, indicating a low affinity for them. nih.gov
| Substrate | Vmax (μmol min-1 mg-1) | kcat (s-1) | KM (mM) | kcat/KM (M-1 s-1) |
|---|---|---|---|---|
| Mesaconyl-C1-CoA | 495 | 370 | 0.16 | 2.3 x 106 |
| Mesaconyl-C4-CoA | 430 | 320 | 0.2 | 1.6 x 106 |
The crystal structure of this compound Transferase (Mct) reveals a homodimeric assembly, which is a characteristic feature of family III CoA transferases. frontiersin.orgnih.gov Each subunit of the dimer is composed of a larger Rossmann fold domain and a smaller domain, connected by two linker regions. frontiersin.orgnih.gov The two subunits are intricately interlocked, with a loop from one subunit wrapping completely around the adjacent subunit. acs.org This intertwined arrangement is crucial for the formation of the functional dimer. acs.orgfrontiersin.org The Rossmann fold is formed by the N-terminal and C-terminal regions of the polypeptide chain, with residues from the N-terminus (e.g., Leu8 to Ala195 in C. aurantiacus Mct) contributing to its core structure. acs.org
The substrate binding pockets of Mct are located at the interface between the Rossmann fold domain of one subunit and the small domain of the neighboring subunit. frontiersin.orgnih.govnih.gov The binding of the substrate, this compound, and the product, mesaconyl-C4-CoA, involves extensive electrostatic and hydrogen bonding interactions with the enzyme. frontiersin.orgnih.gov
Key catalytic residues are situated within this binding pocket. A strictly conserved aspartate residue (Asp165 in R. castenholzii and C. aurantiacus) is essential for the catalytic activity. acs.orgfrontiersin.orgnih.gov This residue, located in the last helix of the Rossmann fold, directly participates in the nucleophilic attack on the thioester bond of the substrate. acs.org Another important residue, an arginine (Arg47 in R. castenholzii), contributes significantly to the binding of both mesaconyl-C1-CoA and mesaconyl-C4-CoA through hydrogen bonding and electrostatic interactions with the mesaconate tail of the substrate. frontiersin.orgnih.gov In the R. castenholzii Mct, another arginine from the second subunit (Arg314') shows significant conformational changes upon binding to mesaconyl-C4-CoA. frontiersin.orgnih.gov The binding of the different CoA analogs induces distinct conformations and surface electrostatic potentials in the substrate binding pocket. researchgate.net
Structural Biology of Mct
Other Associated Enzymes in this compound Pathways
This compound is an intermediate in several central metabolic pathways, and its transformation is facilitated by a cohort of associated enzymes. In the 3-hydroxypropionate bi-cycle of Chloroflexus aurantiacus, after the formation of mesaconyl-C1-CoA from the dehydration of methylmalyl-CoA, Mct catalyzes its isomerization to mesaconyl-C4-CoA. acs.orgnih.gov This is then hydrated to (3S)-citramalyl-CoA, which is subsequently cleaved into acetyl-CoA and pyruvate (B1213749). acs.org
In the methylaspartate cycle of Haloarcula hispanica, mesaconyl-C1-CoA is formed via succinyl-CoA:mesaconate CoA-transferase. frontiersin.org The subsequent hydration of mesaconyl-C1-CoA to β-methylmalyl-CoA is catalyzed by This compound hydratase (Mch) . frontiersin.orgnih.gov This enzyme belongs to the (R)-specific enoyl-CoA hydratase family. nih.gov Mch is also a key enzyme in the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation in bacteria like Rhodobacter sphaeroides and Methylobacterium extorquens. nih.govresearchgate.net Interestingly, the physiological direction of the Mch-catalyzed reaction can differ between organisms; in H. hispanica it is this compound hydration, while in other pathways it can be the reverse dehydration of β-methylmalyl-CoA. frontiersin.orgresearchgate.net
β-Methylmalyl-CoA Lyase (Citramalyl-CoA Lyase)
β-Methylmalyl-CoA lyase is a versatile enzyme that participates in multiple carbon assimilation pathways, including the ethylmalonyl-CoA pathway, the 3-hydroxypropionate bi-cycle, and the methylaspartate cycle. researchgate.netresearchgate.net This enzyme is a member of the oxo-acid-lyases family, which cleaves carbon-carbon bonds. wikipedia.org Depending on the organism and the metabolic context, it can exhibit trifunctional or bifunctional activity, catalyzing several distinct but chemically related reversible Claisen condensation/cleavage reactions. researchgate.net
Research Findings:
In the phototrophic green nonsulfur bacterium Chloroflexus aurantiacus, the enzyme is involved in the 3-hydroxypropionate cycle for autotrophic CO₂ fixation. uniprot.org Here, it demonstrates broad substrate specificity and is more accurately described as a malyl-CoA/β-methylmalyl-CoA/citramalyl-CoA lyase. uniprot.org It catalyzes three key reactions in this organism:
The cleavage of (S)-malyl-CoA into glyoxylate (B1226380) and acetyl-CoA. uniprot.org
The condensation of glyoxylate and propionyl-CoA to form (2R,3S)-β-methylmalyl-CoA. uniprot.org
The cleavage of (3S)-citramalyl-CoA into pyruvate and acetyl-CoA. uniprot.orgnih.gov
In bacteria like Rhodobacter sphaeroides that utilize the ethylmalonyl-CoA pathway for acetate assimilation, the enzyme is bifunctional. It primarily catalyzes the cleavage of β-methylmalyl-CoA into propionyl-CoA and glyoxylate and the synthesis of malyl-CoA from acetyl-CoA and glyoxylate. researchgate.netasm.org The direction of the reactions is opposite to that in the 3-hydroxypropionate bi-cycle. researchgate.net Studies on the enzyme from Rhodobacter capsulatus show it can catalyze the reversible condensation of glyoxylate with both acetyl-CoA (to l-malyl-CoA) and propionyl-CoA (to β-methylmalyl-CoA). nih.gov This lyase generally requires a divalent metal ion for activity, with Mn²⁺ or Mg²⁺ often being preferred, and has an optimal pH of around 7.1 and an optimal temperature of 70°C in C. aurantiacus. uniprot.orgnih.gov
In humans, a mitochondrial homolog called citramalyl-CoA lyase (CLYBL) plays a role in vitamin B12 metabolism. uniprot.orguniprot.org Its primary function is to detoxify itaconate, a metabolite that can interfere with B12 metabolism, by converting citramalyl-CoA into acetyl-CoA and pyruvate. uniprot.orgontosight.ai
Table 1: Properties and Reactions of β-Methylmalyl-CoA Lyase / Citramalyl-CoA Lyase
| Property | Description | Source Organism / Context | Citations |
|---|---|---|---|
| Enzyme Class | Oxo-acid-lyase (EC 4.1.3.24, 4.1.3.25) | General | wikipedia.orguniprot.org |
| Reaction 1 | (S)-Malyl-CoA ⇌ Acetyl-CoA + Glyoxylate | C. aurantiacus, R. capsulatus | uniprot.orgnih.gov |
| Reaction 2 | (2R,3S)-β-Methylmalyl-CoA ⇌ Propionyl-CoA + Glyoxylate | C. aurantiacus, R. capsulatus | uniprot.orgnih.gov |
| Reaction 3 | (3S)-Citramalyl-CoA ⇌ Acetyl-CoA + Pyruvate | C. aurantiacus, Human (CLYBL) | uniprot.orgnih.govuniprot.org |
| Cofactors | Stimulated by Mg²⁺ or Mn²⁺ | C. aurantiacus, R. capsulatus | nih.govnih.gov |
| Metabolic Role | CO₂ fixation, Acetate assimilation, Vitamin B12 metabolism | 3-Hydroxypropionate cycle, Ethylmalonyl-CoA pathway, Human mitochondria | researchgate.netuniprot.orguniprot.org |
Succinyl-CoA:Mesaconate CoA-Transferase
Succinyl-CoA:mesaconate CoA-transferase (Mct) is a key enzyme of the methylaspartate cycle, a pathway for acetate assimilation found exclusively in haloarchaea. frontiersin.orgnih.gov This enzyme has not been identified in other metabolic pathways, making it a characteristic enzyme of this cycle. frontiersin.orgresearchgate.net It belongs to the family III/Frc family of CoA transferases, which catalyze the reversible transfer of a coenzyme A moiety from a CoA-thioester to a free carboxylic acid. nih.govacs.org
Research Findings:
The enzyme's function was characterized in the haloarchaeon Haloarcula hispanica. frontiersin.orgnih.gov It catalyzes the activation of mesaconate to its CoA-thioester, a critical step for its subsequent metabolism. frontiersin.org Specifically, the enzyme facilitates the transfer of coenzyme A from succinyl-CoA (the CoA donor) to the C1-carboxyl group of mesaconate (the CoA acceptor), yielding mesaconyl-C1-CoA and succinate. nih.govresearchgate.net
Kinetic analysis of the recombinant Mct from H. hispanica revealed that the enzyme is highly specific for its physiological substrates. researchgate.net The turnover number (kcat) with mesaconate and succinyl-CoA was determined to be 12.2 s⁻¹, a value comparable to other characterized class III CoA-transferases that utilize dicarboxylic acids as substrates. nih.gov The enzyme showed no activity in producing the mesaconyl-C4-CoA isomer, highlighting its regiospecificity for the C1-carboxyl group of mesaconate. researchgate.net This specificity is crucial because the subsequent enzyme in the pathway, this compound hydratase, shows a strong preference for mesaconyl-C1-CoA to produce erythro-β-methylmalyl-CoA, which is then cleaved to propionyl-CoA and glyoxylate. frontiersin.orgresearchgate.net
It is important to distinguish this intermolecular CoA transferase from the intramolecular this compound C1-C4 transferase found in the 3-hydroxypropionate bi-cycle of organisms like Chloroflexus aurantiacus. acs.orggenome.jp The latter enzyme catalyzes the isomerization of mesaconyl-C1-CoA to mesaconyl-C4-CoA without an external CoA donor. acs.orgfrontiersin.org
Table 2: Enzymatic Properties of Succinyl-CoA:Mesaconate CoA-Transferase from H. hispanica
| Parameter | Value / Description | Citations |
|---|---|---|
| Enzyme Class | CoA-Transferase (Family III) | nih.govacs.org |
| Metabolic Pathway | Methylaspartate Cycle | frontiersin.orgnih.gov |
| Reaction | Succinyl-CoA + Mesaconate ⇌ Mesaconyl-C1-CoA + Succinate | nih.govresearchgate.net |
| CoA Donor | Succinyl-CoA | nih.govresearchgate.net |
| CoA Acceptor | Mesaconate | nih.govresearchgate.net |
| Turnover Rate (kcat) | 12.2 s⁻¹ | nih.gov |
| Substrate Specificity | Specific for mesaconate and succinyl-CoA. Does not form mesaconyl-C4-CoA. | researchgate.net |
Regulation of Mesaconyl Coa Metabolism
Transcriptional and Translational Control of Genes Encoding Mesaconyl-CoA Related Enzymes
The expression of genes encoding the enzymes of pathways where this compound is an intermediate, such as the ethylmalonyl-CoA (EMC) pathway and the methylaspartate cycle, is subject to sophisticated transcriptional control. This regulation allows organisms to adjust their metabolic machinery based on the available nutrients.
In bacteria like Methylobacterium extorquens AM1, the genes of the EMC pathway are not uniformly regulated. asm.org Studies involving a switch from a multi-carbon source like succinate (B1194679) to a two-carbon source like ethylamine (B1201723) show significant remodeling of the metabolic network. asm.org For instance, during the transition from succinate to ethylamine growth, the gene for this compound hydratase (mcd), along with the gene for ethylmalonyl-CoA/methylmalonyl-CoA epimerase (epi), displays a distinct expression pattern. asm.org These genes are initially downregulated before their transcript levels increase, suggesting a complex regulatory mechanism that is different from other genes in the pathway. asm.orgplos.org
In Rhodobacter sphaeroides, the gene for this compound hydratase (mch) was identified as one of seven proteins that were upregulated during growth on acetate (B1210297) compared to growth on glucose. nih.gov This upregulation supports its crucial role in acetate assimilation via the EMC pathway. nih.gov Transposon mutagenesis experiments in R. sphaeroides confirmed this, as inactivating the mch gene resulted in an inability to grow on acetate. nih.gov
Further research in M. extorquens has identified specific transcriptional regulators. A TetR family transcriptional regulator, named CcrR, has been shown to be a positive regulator for the expression of ccr, which encodes crotonyl-CoA reductase/carboxylase, a key enzyme of the EMC pathway. asm.org The absence of CcrR leads to reduced growth on compounds that require this enzyme for their metabolism. asm.org
In the haloarchaeon Haloarcula hispanica, which utilizes the methylaspartate cycle for acetate assimilation, the genes for succinyl-CoA:mesaconate CoA-transferase (mct) and this compound hydratase (mch) were cloned and expressed to study their function. frontiersin.orgnih.gov This research is foundational to understanding the transcriptional control of this specific pathway.
The table below summarizes key enzymes related to this compound metabolism and observations regarding their gene expression.
| Gene | Enzyme | Organism | Observed Regulation |
| mch | This compound hydratase | Rhodobacter sphaeroides | Upregulated during growth on acetate compared to glucose. nih.gov |
| mcd | This compound hydratase | Methylobacterium extorquens AM1 | Expression pattern differs from other EMC pathway genes during a carbon source switch, with initial down-regulation followed by an increase. asm.orgplos.org |
| ccr | Crotonyl-CoA carboxylase/reductase | Methylobacterium extorquens AM1 | Positively regulated by the TetR family transcriptional regulator, CcrR. asm.org |
| mct | Succinyl-CoA:mesaconate CoA-transferase | Haloarcula hispanica | Gene identified and cloned for functional studies of the methylaspartate cycle. frontiersin.orgnih.gov |
Influence of Environmental Conditions on Pathway Activity
The activity of metabolic pathways involving this compound is highly dependent on environmental conditions, most notably the available carbon source. The metabolic network is structured to efficiently utilize nutrients, and the expression of relevant enzymes is adjusted accordingly.
Carbon Source Availability : The type of carbon source is a primary determinant of pathway activity.
In many bacteria, the ethylmalonyl-CoA pathway is essential for growth on C1 (like methanol) and C2 (like acetate or ethylamine) compounds. nih.govasm.org In contrast, when grown on multi-carbon compounds such as succinate, many of the EMC pathway genes are downregulated. asm.orgd-nb.info
In R. sphaeroides, the EMC pathway is induced by acetate. nih.gov Similarly, in M. extorquens, a switch from succinate to ethylamine triggers a major transcriptional response to activate the EMC pathway. asm.orgresearchgate.net
Metabolite levels also change dramatically. In M. extorquens, intermediates of the EMC pathway, including mesaconate, are highly elevated in methanol-grown cultures compared to succinate-grown cultures. plos.org
Oxygen Availability : The presence or absence of oxygen is another critical environmental factor. Some metabolic pathways are strictly anaerobic. asm.org For example, the reductive acetyl-CoA pathway, which can be linked to acetyl-CoA assimilation pathways, requires anoxic conditions because key enzymes are sensitive to oxygen. asm.org
Temperature and Salinity : In extremophiles, such as thermophilic bacteria or halophilic archaea, enzymes must be adapted to harsh conditions. asm.org In Haloarcula hispanica, which lives in high-salt environments, the enzymes of the methylaspartate cycle, including those that process this compound, are adapted to function at high salt concentrations and may denature in low-salt conditions. frontiersin.org
Roles of Mesaconyl Coa in Specific Biological Systems
Microbial Autotrophic Carbon Fixation
In the realm of microbial autotrophy, Mesaconyl-CoA is a key player in the 3-hydroxypropionate (B73278) (3-HP) bi-cycle, an alternative to the more common Calvin-Benson-Bassham cycle for carbon dioxide fixation.
The thermophilic, filamentous anoxygenic phototroph Chloroflexus aurantiacus utilizes the 3-hydroxypropionate bi-cycle for autotrophic carbon fixation. pnas.orgasm.org This pathway is uniquely adapted for its environment, allowing for the assimilation of bicarbonate and small organic molecules. asm.orgnih.gov The 3-HP bi-cycle is composed of two interconnected cycles. pnas.orgasm.org
In the second cycle, glyoxylate (B1226380), a product of the first cycle, is condensed with propionyl-CoA to form β-methylmalyl-CoA. pnas.orgasm.org This is where this compound enters the stage. β-methylmalyl-CoA is dehydrated to form Mesaconyl-C1-CoA . pnas.orgnih.gov A key and unusual enzymatic step follows: an intramolecular CoA transferase, this compound C1-C4 CoA transferase (MCT), catalyzes the reversible transfer of the CoA group from the C1 to the C4 position of mesaconate, yielding Mesaconyl-C4-CoA . pnas.orgnih.govfrontiersin.orgnih.govnih.gov This intramolecular transfer is a highly efficient and specific reaction. nih.govnih.gov Subsequently, Mesaconyl-C4-CoA is hydrated to (S)-citramalyl-CoA, which is then cleaved to produce pyruvate (B1213749), the final product of the cycle, and acetyl-CoA, which can re-enter the metabolic pathways. pnas.orgnih.gov
The enzymes involved in the transformation of this compound in C. aurantiacus are central to the efficiency of this carbon fixation pathway. The entire bi-cyclic process involves 19 steps but is elegantly streamlined with only 13 enzymes. pnas.org
The 3-hydroxypropionate bi-cycle, and consequently the role of this compound, is not exclusive to Chloroflexus aurantiacus. It is a characteristic metabolic feature of filamentous anoxygenic phototrophs (FAPs). frontiersin.orgnih.govnih.gov For instance, the chlorosome-less FAP Roseiflexus castenholzii also possesses the key enzyme this compound C1-C4 CoA transferase (MCT), which underscores the importance of the this compound isomerization in this group of bacteria. frontiersin.orgnih.govnih.gov The presence of this pathway in other FAPs suggests a common evolutionary adaptation for carbon fixation in their specific ecological niches. frontiersin.org
Microbial Heterotrophic Carbon Assimilation
This compound is also a crucial intermediate in heterotrophic bacteria that utilize pathways other than the canonical glyoxylate cycle for the assimilation of two-carbon (C2) compounds like acetate (B1210297).
Rhodobacter sphaeroides, a purple non-sulfur bacterium, lacks the key enzyme of the glyoxylate cycle, isocitrate lyase, and instead employs the ethylmalonyl-CoA pathway for growth on acetate. nih.govsemanticscholar.org In this pathway, two molecules of acetyl-CoA and one molecule of carbon dioxide are converted into glyoxylate and propionyl-CoA. nih.govsemanticscholar.org Within this pathway, This compound is a key intermediate. nih.gov It is formed and subsequently hydrated by this compound hydratase to yield β-methylmalyl-CoA. nih.govnih.gov The β-methylmalyl-CoA is then cleaved to produce glyoxylate and propionyl-CoA. nih.govnih.gov The identification of this compound hydratase and the observation that a mutant lacking this enzyme could not grow on acetate but was rescued by the addition of glyoxylate, provided strong evidence for this pathway. nih.govnih.gov
The facultative methylotroph Methylobacterium extorquens (now often referred to as Methylorubrum extorquens) utilizes the ethylmalonyl-CoA pathway for the assimilation of C1 compounds like methanol (B129727), as well as C2 compounds. nih.govfrontiersin.orgnih.gov This pathway is essential for replenishing C4 units required for the central carbon metabolism. Similar to R. sphaeroides, This compound is a central intermediate in this pathway. nih.govfrontiersin.org It is reversibly converted to β-methylmalyl-CoA by the enzyme this compound hydratase. nih.govkoreascience.kr The ethylmalonyl-CoA pathway allows for the net conversion of acetyl-CoA to glyoxylate and succinate (B1194679), which are then used for biosynthesis. asm.org
Anaerobic Metabolism Contexts
While this compound is prominent in the aforementioned aerobic and anoxic phototrophic pathways, its specific roles in strictly anaerobic, non-phototrophic metabolism are less distinctly defined in current research. However, it's important to note that the 3-hydroxypropionate bi-cycle in filamentous anoxygenic phototrophs operates under anoxic conditions. frontiersin.org This cycle allows for the assimilation of small organic fermentation products that may be present in their anaerobic environments. asm.orgfrontiersin.org Additionally, some enzymes related to this compound metabolism, such as certain CoA transferases, are known to be involved in various anaerobic biochemical pathways, often for activating specific organic acids. frontiersin.org The methylaspartate cycle, which operates in some anaerobic and facultative anaerobic bacteria for acetate assimilation, also involves mesaconate and its CoA derivative, highlighting a broader theme of mesaconate metabolism in anoxic environments. frontiersin.org
Data Tables
: Haloarchaeal Anaplerotic Pathways
For haloarchaea to grow on substrates such as acetate, fatty acids, or other compounds that are metabolized via acetyl-CoA, they must employ anaplerotic pathways. nih.govfrontiersin.orgkegg.jp These metabolic sequences are essential for replenishing the intermediates of central metabolism that are consumed for biosynthesis. frontiersin.orgasm.org In the class Halobacteria, two distinct anaplerotic pathways for acetate assimilation have been identified: the conventional glyoxylate cycle and the more recently characterized methylaspartate cycle. nih.govfrontiersin.orgresearchgate.net The methylaspartate cycle, a novel metabolic route, is believed to be active in approximately 40-50% of sequenced haloarchaea, with its function experimentally demonstrated in species such as Haloarcula hispanica, Haloarcula marismortui, and Natrialba magadii. asm.orgresearchgate.net
This compound stands as a crucial intermediate within the methylaspartate cycle. asm.orgresearchgate.netresearchgate.net The cycle's key phase begins with the conversion of glutamate (B1630785) to methylaspartate, which is subsequently deaminated to form mesaconate (also known as methylfumarate). nih.govresearchgate.netscience.gov To proceed through the pathway, mesaconate must be activated into its thioester form. This activation step is catalyzed by the enzyme succinyl-CoA:mesaconate CoA-transferase (Mct). kegg.jpresearchgate.netresearchgate.net In this reaction, the CoA moiety is transferred from succinyl-CoA to mesaconate, yielding mesaconyl-C1-CoA and succinate. kegg.jpresearchgate.netqmul.ac.uk
The subsequent step in the cycle involves the hydration of mesaconyl-C1-CoA. nih.govresearchgate.netscience.gov This reaction is carried out by this compound hydratase (Mch), which converts mesaconyl-C1-CoA into β-methylmalyl-CoA. researchgate.netebi.ac.uk The pathway continues with the cleavage of β-methylmalyl-CoA into propionyl-CoA and glyoxylate. researchgate.netresearchgate.net These products are then utilized in subsequent reactions to regenerate oxaloacetate and to form malate (B86768), the final product of the cycle, thereby replenishing the cell's pool of C4-dicarboxylic acids. nih.govresearchgate.netresearchgate.net
Detailed biochemical studies, particularly in Haloarcula hispanica, have been instrumental in confirming the function and specificity of the enzymes central to this pathway. researchgate.netnih.gov Researchers heterologously expressed the genes encoding succinyl-CoA:mesaconate CoA-transferase (Hah_1336) and this compound hydratase (Hah_1340) from H. hispanica in Haloferax volcanii to facilitate their purification and characterization. researchgate.netscience.govnih.gov These investigations revealed that the CoA-transferase is highly specific for its physiological substrates, mesaconate and succinyl-CoA, and exclusively generates the mesaconyl-C1-CoA isomer, not mesaconyl-C4-CoA. nih.govresearchgate.netnih.gov Similarly, the characterization of this compound hydratase demonstrated a significant preference for its physiological substrate, showing a 3.5-fold higher activity with mesaconyl-C1-CoA compared to mesaconyl-C4-CoA. nih.govfrontiersin.orgresearchgate.netnih.gov These findings provide strong evidence for the defined metabolic route and the specific role of this compound as a key intermediate in this anaplerotic pathway in haloarchaea. researchgate.netnih.gov
Detailed Research Findings
The table below summarizes key research findings on the enzymes responsible for the formation and conversion of this compound in the haloarchaeal methylaspartate cycle.
| Enzyme | Gene (in H. hispanica) | Reaction Catalyzed | Substrates | Products | Key Finding/Specificity | Citations |
| Succinyl-CoA:mesaconate CoA-transferase | Hah_1336 (mct) | CoA Transfer | Succinyl-CoA + Mesaconate | Mesaconyl-C1-CoA + Succinate | Highly specific for its physiological substrates; produces only the mesaconyl-C1-CoA isomer. | nih.govresearchgate.netnih.gov |
| This compound hydratase | Hah_1340 (mch) | Hydration | Mesaconyl-C1-CoA | β-Methylmalyl-CoA | Exhibits a 3.5-fold catalytic bias for mesaconyl-C1-CoA over the C4-isomer. | nih.govfrontiersin.orgresearchgate.netnih.gov |
Compound Index
Advanced Research Methodologies for Studying Mesaconyl Coa
Recombinant Protein Expression and Purification for Enzymatic Characterization
A fundamental approach to understanding the function of enzymes involved in Mesaconyl-CoA metabolism is through the expression and purification of these proteins in a heterologous host, most commonly Escherichia coli. nih.govresearchgate.net This technique allows for the production of large quantities of a specific enzyme, isolated from its native cellular environment, which is essential for detailed biochemical characterization.
The process typically begins with the cloning of the gene encoding the enzyme of interest into an expression vector. frontiersin.org For instance, the genes for this compound hydratase from Chloroflexus aurantiacus and Rhodobacter sphaeroides have been successfully cloned and expressed in E. coli. nih.govresearchgate.net Similarly, the gene for this compound transferase from Roseiflexus castenholzii was inserted into a pEASY-E1 expression vector to create an N-terminal 6xHis-tagged recombinant protein. frontiersin.org This tag facilitates purification using affinity chromatography.
Once the recombinant protein is expressed, it is purified to homogeneity. This often involves multiple chromatography steps. For example, the N-terminally histidine-tagged this compound transferase (Mct) from C. aurantiacus was purified using affinity chromatography, followed by size-exclusion chromatography to remove any remaining impurities. nih.gov The purity of the enzyme is typically assessed by SDS-PAGE, and its concentration is determined using methods like the NanoDrop, applying a calculated molar extinction coefficient. nih.gov
Purified recombinant enzymes are then used in various assays to determine their catalytic properties. For example, purified recombinant this compound hydratase was used to confirm its ability to catalyze the reversible dehydration of erythro-β-methylmalyl-CoA to this compound. nih.govresearchgate.net Likewise, the characterization of this compound C1-C4 CoA transferase was achieved using the purified recombinant enzyme. pnas.org
Spectrophotometric Assays and Kinetic Characterization
Spectrophotometric assays are a cornerstone for the kinetic characterization of enzymes that produce or consume this compound. These assays monitor the change in absorbance of a specific compound over time, which is directly proportional to the rate of the enzymatic reaction.
A common approach is a coupled spectrophotometric assay. For instance, the formation of this compound from β-methylmalyl-CoA by this compound hydratase can be monitored by coupling the reaction to other enzymes. nih.gov In one such assay, the transformation of β-methylmalyl-CoA was followed by measuring the increase in absorbance at 290 nm, which corresponds to the formation of the double bond in this compound. nih.govasm.org The difference in the extinction coefficients between the substrate and product at a specific wavelength is crucial for these measurements. For the conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA, the difference in extinction coefficient at 290 nm (Δε290 nm = 2900 M⁻¹ cm⁻¹) was utilized to determine the catalytic properties of this compound transferase. nih.gov
Another example is the characterization of this compound C1-C4 CoA transferase, where a coupled assay involving mesaconyl-C4-CoA hydratase, MMC lyase, and lactate (B86563) dehydrogenase was employed. pnas.orgresearchgate.net The consumption of NADH in the final step, catalyzed by lactate dehydrogenase, is monitored at 365 nm. researchgate.net
These assays allow for the determination of key kinetic parameters such as the Michaelis constant (KM) and the maximum reaction velocity (Vmax). For example, the KM value for mesaconyl-C4-CoA for the enzyme mesaconyl-C4-CoA hydratase was determined to be 75 μM. pnas.org For this compound transferase, the KM values for mesaconyl-C1-CoA and mesaconyl-C4-CoA were found to be 0.24 mM and 0.2 mM, respectively. pnas.orgacs.org The Vmax for the same enzyme was determined to be 520 U mg⁻¹ at 55 °C. pnas.org These kinetic data provide valuable insights into the efficiency and substrate specificity of the enzymes.
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound and related metabolites from complex biological mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating acyl-CoA thioesters. nih.gov In the study of this compound, reversed-phase HPLC is commonly used. For example, this compound has been separated from other CoA thioesters like β-methylmalyl-CoA and propionyl-CoA using a C18 column and a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer. nih.gov The retention times for different compounds under specific conditions allow for their identification and quantification. For instance, under one set of conditions, the retention times for CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA were 1.9, 3.9, and 4.8 minutes, respectively. nih.govacs.org The detection of these compounds is typically achieved by monitoring their absorbance at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A. nih.govresearchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying low-abundance acyl-CoAs in cell extracts. springernature.comescholarship.org LC-MS has been used to analyze the products of enzymatic reactions involving this compound, confirming the identity of the compounds based on their mass-to-charge ratio (m/z). nih.govnih.govacs.org For example, the product of the conversion of ¹³C-labeled β-methylmalyl-CoA was identified as this compound by HPLC-MS, with a measured molecular mass that matched the expected value. nih.gov LC-MS is also employed to monitor the incorporation of isotopic labels into metabolites, providing insights into metabolic fluxes. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) (if relevant for related metabolites)
While acyl-CoAs themselves are not typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) due to their low volatility, this technique is highly relevant for the analysis of related metabolites, such as the organic acids derived from the hydrolysis of acyl-CoAs. For instance, in studies of the ethylmalonyl-CoA pathway, the concentration of methylsuccinate, derived from methylsuccinyl-CoA, has been quantified by GC-MS after hydrolysis of the CoA ester. asm.org This approach is valuable when the direct detection of the acyl-CoA is challenging. The organic acids are often derivatized, for example with N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA), to increase their volatility before GC-MS analysis. nih.gov
Isotopic Labeling and Flux Analysis
The elucidation of metabolic pathways involving this compound, such as the 3-hydroxypropionate (B73278) (3HP) bi-cycle and the ethylmalonyl-CoA pathway, has been significantly advanced by isotopic labeling studies. These techniques allow researchers to trace the flow of atoms through a metabolic network, providing definitive evidence for reaction sequences and quantifying the rate, or flux, of metabolites through these pathways.
Stable isotope tracing using carbon-13 (¹³C) is a powerful, non-radioactive method for dissecting metabolic networks. In this approach, cells are fed a substrate enriched with ¹³C, such as [1-¹³C]-acetate or [1,2,3-¹³C]propionyl-CoA. nih.govresearchgate.net As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates, including this compound. researchgate.netasm.org
By tracking the mass isotopomer distribution of these intermediates over time using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of carbon. researchgate.netroyalsocietypublishing.org For instance, short-term labeling experiments with [1-¹³C]-acetate in Methylobacterium extorquens AM1 allowed scientists to determine the precise sequence of reactions in the ethylmalonyl-CoA pathway by observing the order in which the ¹³C label appeared in acetyl-CoA, ethylmalonyl-CoA, methylsuccinyl-CoA, and finally this compound. researchgate.net
These analyses provide not only qualitative evidence of a pathway's existence but also quantitative data on metabolic fluxes. royalsocietypublishing.orgresearchgate.net This has been crucial for understanding how organisms like Chloroflexus aurantiacus and Rhodobacter sphaeroides utilize these pathways for carbon fixation and assimilation. nih.govresearchgate.net Furthermore, ¹³C-labeled precursors are used to enzymatically synthesize standards like [1,2,3-¹³C]this compound, which are essential for analytical and structural studies. nih.govresearchgate.net
Before the widespread adoption of stable isotopes, radioactive tracers, particularly carbon-14 (B1195169) (¹⁴C), were instrumental in the initial discovery and characterization of metabolic pathways. researchgate.netnih.gov These studies involve incubating cell extracts or purified enzymes with a ¹⁴C-labeled substrate and tracking the distribution of radioactivity into various products. nih.gov
For example, the formation of this compound has been studied using [1-¹⁴C]propionyl-CoA as a precursor. nih.gov In these experiments, cell extracts are incubated with the radiolabeled substrate and other necessary components like glyoxylate (B1226380). The resulting mixture of CoA thioesters is then separated using high-performance liquid chromatography (HPLC). By monitoring the radioactivity of the collected fractions, researchers can identify the peak corresponding to the newly synthesized [¹⁴C]this compound. nih.gov This method was vital in estimating the specific activity of enzymes involved in this compound metabolism in organisms like C. aurantiacus and provided foundational evidence for the operation of the 3-hydroxypropionate cycle. nih.govasm.org
Structural Biology Approaches
Understanding the function of enzymes that interact with this compound at a molecular level requires detailed three-dimensional structural information. Structural biology techniques, primarily X-ray crystallography, complemented by computational methods, have provided atomic-resolution insights into how these enzymes recognize their substrates and catalyze complex reactions.
X-ray crystallography is a key technique used to determine the precise atomic structure of proteins. This method has been successfully applied to several enzymes that bind or modify this compound.
One such enzyme is This compound hydratase (MeaC) , which catalyzes the reversible hydration of this compound to β-methylmalyl-CoA. The crystal structure of MeaC from Methylorubrum extorquens was determined at a resolution of 1.95 Å. nih.govrcsb.orgkoreascience.kr This structural analysis revealed that the enzyme belongs to the MaoC-like dehydratase superfamily and functions as a trimer. nih.govrcsb.orgkoreascience.kr The structure, in which malic acid was found in the active site, provided critical clues as to how the enzyme recognizes the β-methylmalyl portion of its natural substrate. nih.govrcsb.org
Another crucial enzyme is This compound C1:C4 transferase (MCT) , which performs an unusual intramolecular transfer of the CoA moiety from the C1 to the C4 carboxyl group of mesaconate. acs.orgfrontiersin.org This reaction is a key step in the 3-hydroxypropionate bi-cycle. proteopedia.org Crystal structures of MCT from Roseiflexus castenholzii (at 2.5 Å resolution) and Chloroflexus aurantiacus (at 2.1 Å resolution) have been solved. frontiersin.orgproteopedia.orgebi.ac.uk These structures show that MCT functions as a dimer, with the active site located at the interface between the two subunits. frontiersin.org Importantly, crystallographic studies of the C. aurantiacus enzyme captured several reaction intermediates, including the enzyme bound to this compound and covalent intermediates at the active site residue Asp165. acs.orgproteopedia.orgnih.gov This provided direct evidence for a "cork-up" mechanism where the substrate's own CoA moiety seals the active site, ensuring the high efficiency and specificity of the intramolecular transfer. acs.orgnih.gov
Table of Crystallographic Data for this compound-Related Enzymes
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Finding |
|---|---|---|---|---|
| This compound hydratase (MeaC) | Methylorubrum extorquens | 8HGN | 1.95 | Belongs to MaoC-like dehydratase superfamily; trimeric structure. nih.govrcsb.org |
| This compound C1:C4 transferase (MCT) | Roseiflexus castenholzii | 7XKG | 2.5 | Dimeric structure with a Rossmann fold; active site at dimer interface. frontiersin.orgresearchgate.net |
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. When combined with static crystal structures, MD simulations provide a dynamic view of enzyme function, helping to elucidate reaction mechanisms that are difficult to capture experimentally.
In the study of this compound C1:C4 transferase (MCT), MD simulations were instrumental. frontiersin.orgnih.gov Based on the crystal structure of the apoenzyme (the enzyme without its substrate), researchers performed simulations with both mesaconyl-C1-CoA (the substrate) and mesaconyl-C4-CoA (the product) docked into the active site. frontiersin.orgnih.gov These simulations revealed how the enzyme forms extensive electrostatic and hydrogen bonding interactions with both forms of the substrate. frontiersin.org The simulations also highlighted key amino acid residues, such as Arg47 and the catalytic Asp165, that are essential for the reversible intramolecular CoA transfer. frontiersin.org This computational approach allowed for the proposal of a detailed, step-by-step reaction mechanism, which was later supported and refined by the crystallographic capture of reaction intermediates. acs.orgfrontiersin.org
Gene Silencing and Mutagenesis Studies
Genetic manipulation techniques, including the targeted inactivation (silencing or knockout) of genes and the specific alteration of their protein products (mutagenesis), are fundamental tools for confirming gene function in vivo.
In the context of this compound metabolism, the heterologous expression of genes in a host organism like Escherichia coli has been a common strategy. The putative genes for this compound hydratase from C. aurantiacus and R. sphaeroides were cloned and expressed in E. coli, allowing for the production of sufficient quantities of the purified proteins for detailed biochemical characterization. This work confirmed that the proteins indeed catalyze the hydration of this compound to β-methylmalyl-CoA. nih.gov
While comprehensive gene-silencing analysis for every enzyme in this compound pathways across all relevant organisms is not always available—in part because genetic tools for some organisms like C. aurantiacus are less developed—mutant studies in related pathways have been informative. nih.govscience.gov For instance, transposon mutagenesis in R. sphaeroides identified a gene required for growth on acetate (B1210297). nih.gov This mutant could no longer grow on acetate unless supplemented with glyoxylate, providing strong evidence that the disrupted gene (later confirmed to be this compound hydratase) was essential for the ethylmalonyl-CoA pathway, which produces glyoxylate. nih.gov
Site-directed mutagenesis, which involves changing specific amino acids in a protein, has also been employed to probe the function of related enzymes. For example, altering the ACC1 gene, which is involved in providing precursors for pathways that can intersect with this compound metabolism, has been shown to enhance the supply of key metabolites. While not directly targeting a this compound enzyme, such studies demonstrate the power of mutagenesis to reroute metabolic flux, a strategy relevant for biotechnological applications involving these pathways.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Mesaconyl-C1-CoA |
| Mesaconyl-C4-CoA |
| β-methylmalyl-CoA |
| Acetyl-CoA |
| Propionyl-CoA |
| Ethylmalonyl-CoA |
| Methylsuccinyl-CoA |
| Malic acid |
| Mesaconate |
| Glyoxylate |
| Coenzyme A (CoA) |
| Itaconyl-CoA |
| Citramalyl-CoA |
Metabolomics Profiling of Acyl-CoA Species
Metabolomics profiling of acyl-coenzyme A (acyl-CoA) species is a critical analytical approach for understanding cellular metabolism, as these molecules are central intermediates in numerous biochemical pathways. metwarebio.com The distribution and concentration of different acyl-CoAs can provide a detailed snapshot of the metabolic state of a cell or tissue, revealing the activity of pathways like fatty acid oxidation, the citric acid cycle, and amino acid catabolism. mdpi.comnih.gov The analysis of this compound, an intermediate in pathways such as the ethylmalonyl-CoA pathway and the methylaspartate cycle, within the broader acyl-CoA pool is essential for studying carbon assimilation in various bacteria. frontiersin.orgasm.orgresearchgate.net
The profiling of acyl-CoAs is analytically challenging due to their physicochemical diversity, which includes a wide range of acyl chain lengths, saturation levels, and functional groups. mdpi.com Furthermore, they are often present at low intracellular concentrations and can be unstable, requiring robust and sensitive analytical methods. mdpi.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most powerful and widely adopted technique for the comprehensive analysis of acyl-CoA species due to its high sensitivity, specificity, and reproducibility. metwarebio.comrsc.org
Methodological Approaches
The typical workflow for acyl-CoA metabolomics involves sample extraction, chromatographic separation, and mass spectrometric detection.
Sample Extraction: The initial step involves quenching metabolic activity, often by flash-freezing, and extracting the metabolites. mdpi.com A common method uses a mixture of organic solvents, such as acetonitrile/methanol (B129727)/water (e.g., in a 2:2:1 ratio), to precipitate proteins and extract a broad range of metabolites, including both hydrophilic and hydrophobic acyl-CoAs. mdpi.com Other protocols utilize 80% methanol for extraction. metabolomicsworkbench.org The choice of extraction solvent is crucial, as it can influence the recovery efficiency of different acyl-CoA species; for instance, specific solvent systems may be optimized for either short-chain or long-chain acyl-CoAs. nih.govresearchgate.net
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the complex mixture of acyl-CoAs prior to detection. mdpi.comfrontiersin.org Reversed-phase (RP) chromatography with C8 or C18 columns is the most common approach. frontiersin.orgnih.govnih.gov The mobile phase composition is carefully optimized; slightly acidic conditions are often suitable for short-chain acyl-CoAs, while a pH above 6 can improve the peak shape for long-chain species. researchgate.net While ion-pairing reagents were used in earlier methods, many modern approaches avoid them to ensure better compatibility with mass spectrometry. researchgate.netacs.org Hydrophilic interaction liquid chromatography (HILIC) has also been developed as an alternative that allows for the analysis of a wide spectrum of acyl-CoAs, from free CoA to long-chain species, in a single analytical run. researcher.life
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method for its sensitivity and specificity. mdpi.comrsc.org Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a targeted approach that allows for precise quantification of known acyl-CoAs. nih.govacs.org This method relies on monitoring a specific precursor ion-to-product ion transition for each analyte. A common strategy for screening for all potential acyl-CoAs involves looking for a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety that is cleaved from the precursor ion. nih.govresearchgate.net High-resolution mass spectrometers (HRMS), such as Orbitrap or time-of-flight (TOF) instruments, are also extensively used for both targeted and untargeted profiling, enabling the identification of novel or unexpected acyl-CoAs and the analysis of isotopic labeling patterns. nih.govnih.govresearchgate.net
Detailed Research Findings
Metabolomics studies have successfully identified and quantified this compound in various biological systems, providing key insights into metabolic pathways.
In a study of the methylotroph Methylobacterium extorquens AM1, high-resolution LC-MS was used to identify intermediates of the ethylmalonyl-CoA pathway. researchgate.netpnas.org This analysis confirmed the presence of this compound and other pathway-specific thioesters. Short-term 13C-labeling experiments allowed researchers to trace the flow of carbon through the pathway, determining the sequence of reactions by observing the order of label incorporation into intermediates like propionyl-CoA, methylsuccinyl-CoA, and this compound. pnas.org
Research on the archaeon Haloarcula hispanica utilized UPLC to study the enzymes of the methylaspartate cycle. frontiersin.orgnih.gov Mesaconate CoA-transferase activity was measured by monitoring the formation of this compound from succinyl-CoA and mesaconate. The CoA esters were separated on an RP-C18 column and identified based on co-chromatography with standards and their characteristic UV spectra. frontiersin.orgnih.gov
In another study, the overexpression of the enzyme ethylmalonyl-CoA mutase (ecm) in M. extorquens AM1 was investigated. researchgate.netasm.org Metabolite profiling revealed that this genetic perturbation led to an accumulation of glyoxylate, a downstream product, demonstrating how manipulating a single enzyme can redirect carbon flux through the ethylmalonyl-CoA pathway, where this compound is an intermediate. researchgate.net
The table below summarizes key parameters from various LC-MS-based methodologies used for the analysis of acyl-CoA species, including those applicable to this compound.
| Methodology | Chromatography Column | Key Mobile Phase Components | Mass Spectrometer | Biological System / Application | Reference |
|---|---|---|---|---|---|
| UPLC-UV | Waters BEH C18 (1.7 µm) | Not specified in detail | UV Detector | Haloarcula hispanica enzyme assays | frontiersin.orgnih.gov |
| LC-HRMS | Not specified in detail | Not specified in detail | High-Resolution Mass Spectrometer | Methylobacterium extorquens AM1 metabolomics | researchgate.netpnas.org |
| LC-MS/MS (MRM) | Agilent ZORBAX 300SB-C8 | 100 mM Ammonium Formate (pH 5.0) | Tandem Mass Spectrometer | Rat organ profiling | nih.gov |
| HPLC-ESI-MS/MS | Not specified | Volatile ion-pairing RP-HPLC | Tandem Mass Spectrometer (MRM) | Mouse liver energy status | acs.org |
| LC-QE-MS | Phenomenex Luna C18 (3 µm) | Not specified in detail | Q Exactive Orbitrap | Mouse liver diet response | nih.govresearchgate.net |
| HILIC-MS/MS | Zwitterionic HILIC | Not specified in detail | QTRAP | HepG2 cell culture | researcher.life |
The following table presents findings from a study where the reaction of (2S)-methylsuccinyl-CoA dehydrogenase (Mcd) and its mutant variants was analyzed, showing the formation of this compound as a product.
| Enzyme Variant | Experimental Condition | Key Finding | Analytical Method | Reference |
|---|---|---|---|---|
| Mcd (wild-type) | Reaction with (2S)-methylsuccinyl-CoA and ETF | Formation of this compound product analyzed | LC-MS | mdpi.com |
| T317G (mutant) | Reaction with (2S)-methylsuccinyl-CoA and ETF | Formation of this compound product analyzed | LC-MS | mdpi.com |
| Mco (oxidase) | Reaction with (2S)-methylsuccinyl-CoA and ETF | Formation of this compound product analyzed | LC-MS | mdpi.com |
| Mcd, T317G, Mco | Reaction with ethylmalonyl-CoA and dioxygen | Product formation (this compound) detected at 260 nm | Liquid Chromatography (LC) | mdpi.com |
Emerging Research Frontiers and Potential Academic Applications
Metabolic Engineering and Synthetic Biology for Carbon Utilization
The unique biochemical roles of mesaconyl-CoA make it a significant target for metabolic engineering and synthetic biology, particularly in the context of carbon utilization and the production of valuable chemicals. mdpi.comresearchgate.netnih.gov
Design and Optimization of CO2-Fixation Pathways
This compound is a critical component of the 3-hydroxypropionate (B73278) (3-HP) bi-cycle, an autotrophic CO2 fixation pathway found in some microorganisms like Chloroflexus aurantiacus. nih.govfrontiersin.orgpnas.org This cycle is notable for its use of bicarbonate (HCO3-) rather than CO2 as the substrate, which can be advantageous in certain environments. frontiersin.orgpnas.org The pathway involves the conversion of acetyl-CoA and two molecules of bicarbonate into glyoxylate (B1226380) in the first cycle. ebi.ac.ukpnas.org In the second cycle, glyoxylate is condensed with propionyl-CoA to form β-methylmalyl-CoA, which is then dehydrated to mesaconyl-C1-CoA. pnas.orgebi.ac.uk
A key and unusual step in this pathway is the intramolecular transfer of the CoA moiety from the C1 to the C4 position of mesaconate, converting mesaconyl-C1-CoA to mesaconyl-C4-CoA, a reaction catalyzed by this compound C1-C4 CoA transferase. frontiersin.orgpnas.orgpnas.org This is followed by hydration to (S)-citramalyl-CoA, which is then cleaved to yield acetyl-CoA and pyruvate (B1213749), the final product of the cycle. pnas.orgpnas.org The entire 3-HP bi-cycle consists of 19 steps catalyzed by only 13 enzymes, demonstrating an efficient use of enzymatic machinery. frontiersin.orgpnas.org
Researchers are exploring the potential of harnessing and optimizing this and other this compound-involved pathways for more efficient carbon capture. Synthetic biology approaches aim to create novel CO2-fixation routes by combining enzymes from different organisms. nih.gov An example is the crotonyl-CoA/ethylmalonyl-CoA/hydroxybutyryl-CoA (CETCH) cycle, a synthetic pathway of 17 enzymes that converts CO2 into organic molecules. nih.gov The understanding of enzymes like this compound hydratase and transferase from the 3-HP bi-cycle provides valuable tools for designing such artificial carbon fixation systems. researchgate.net
Biosynthesis of Value-Added Chemicals and Biopolymers
This compound and its related metabolites are precursors to a range of valuable chemicals and biopolymers. nih.govasm.org The ethylmalonyl-CoA pathway, which operates in bacteria like Rhodobacter sphaeroides and Methylobacterium extorquens, involves the conversion of acetyl-CoA to glyoxylate and succinyl-CoA, with this compound as a key intermediate. nih.govresearchgate.netasm.org This pathway is central to the carbon metabolism of these organisms and presents opportunities for metabolic engineering. researchgate.netnih.gov
For instance, intermediates of the ethylmalonyl-CoA pathway, such as crotonyl-CoA, this compound, and methylsuccinyl-CoA, are platform chemicals for the chemical industry. nih.gov There has been success in engineering Methylobacterium extorquens to produce dicarboxylic acids like mesaconic acid and (2S)-methylsuccinic acid from methanol (B129727). researchgate.net Furthermore, a synthetic pathway has been developed in E. coli to convert methylsuccinate, a product of methane (B114726) activation, into pyruvate and acetyl-CoA, with mesaconyl-C4-CoA as an intermediate. nih.gov This engineered strain can efficiently grow on C5 dicarboxylates like methylsuccinate, mesaconate, and itaconate, demonstrating the potential for bioconversion of methane into value-added products. nih.gov
The study of the ethylmalonyl-CoA pathway and its enzymes is crucial for utilizing methylotrophs to produce these chemicals. researchgate.net Understanding the regulation and flux through this pathway can help in optimizing production strains. For example, disrupting the pathway at different steps in Rhodobacter sphaeroides has provided insights into the role of the pathway and the effects of intermediate accumulation. asm.org
Understanding Novel Enzyme Activities and Mechanistic Diversity
The study of enzymes that act on this compound has revealed novel catalytic mechanisms and a surprising diversity in enzyme function. researchgate.netfrontiersin.orgresearchgate.netnih.gov
This compound C1-C4 CoA transferase (MCT) , found in the 3-HP cycle of filamentous anoxygenic phototrophs, catalyzes a unique intramolecular transfer of the CoA group from the C1 to the C4 position of mesaconate. frontiersin.orgacs.org This is distinct from typical CoA transferases that shuttle CoA between two different substrates. frontiersin.org Structural studies of MCT from Roseiflexus castenholzii have provided insights into its dimeric structure and the location of its substrate-binding pockets at the interface of the two subunits. frontiersin.org The catalytic mechanism involves key residues like Asp165 and Arg47, which are essential for the reversible intramolecular CoA transfer. frontiersin.org This enzyme's unique mechanism, which proceeds without the significant release of free CoA, represents an economical and energy-saving strategy for this carbon fixation pathway. frontiersin.orgacs.org
This compound hydratase (MCH) is another key enzyme that catalyzes the reversible hydration of this compound to β-methylmalyl-CoA. nih.govfrontiersin.org This enzyme is found in different metabolic pathways, including the 3-HP bi-cycle in Chloroflexus aurantiacus and the ethylmalonyl-CoA pathway in bacteria like Rhodobacter sphaeroides. nih.govfrontiersin.org Interestingly, the physiological direction of the reaction differs depending on the pathway; in the 3-HP cycle, it catalyzes the dehydration of β-methylmalyl-CoA, while in the ethylmalonyl-CoA pathway, it catalyzes the hydration of this compound. nih.govfrontiersin.org
Characterization of MCH from various organisms has revealed differences in their structure and substrate specificity. For example, the MCH from Haloarcula hispanica, involved in the methylaspartate cycle, shows a preference for mesaconyl-C1-CoA over mesaconyl-C4-CoA. researchgate.netnih.gov Enzymes in this family can have one or two (R)-enoyl-CoA hydratase domains. nih.govresearchgate.net Structural analysis of MCH from Methylorubrum extorquens has shown that it belongs to the MaoC-like dehydratase domain superfamily and functions as a trimer. nih.gov
The table below summarizes the key enzymes involved in this compound metabolism and their diverse functions.
| Enzyme | Pathway | Organism | Reaction | Key Features |
| This compound C1-C4 CoA transferase (MCT) | 3-Hydroxypropionate bi-cycle | Roseiflexus castenholzii, Chloroflexus aurantiacus | Mesaconyl-C1-CoA ↔ Mesaconyl-C4-CoA | Catalyzes a unique intramolecular CoA transfer. frontiersin.orgacs.org |
| This compound hydratase (MCH) | 3-Hydroxypropionate bi-cycle | Chloroflexus aurantiacus | β-Methylmalyl-CoA → this compound + H₂O | Functions in the dehydration direction. nih.gov |
| This compound hydratase (MCH) | Ethylmalonyl-CoA pathway | Rhodobacter sphaeroides, Methylobacterium extorquens | This compound + H₂O → β-Methylmalyl-CoA | Functions in the hydration direction. nih.govnih.gov |
| Succinyl-CoA:mesaconate CoA-transferase (Mct) | Methylaspartate cycle | Haloarcula hispanica | Mesaconate + Succinyl-CoA → Mesaconyl-C1-CoA + Succinate (B1194679) | Specific for mesaconate and succinyl-CoA. researchgate.netfrontiersin.org |
| This compound hydratase (Mch) | Methylaspartate cycle | Haloarcula hispanica | Mesaconyl-C1-CoA + H₂O → erythro-β-Methylmalyl-CoA | Shows a preference for mesaconyl-C1-CoA. researchgate.netfrontiersin.org |
Exploration of this compound Pathways in Uncharacterized Microorganisms
This compound is an intermediate in pathways found across a diverse range of microorganisms, many of which are not yet fully characterized. nih.govfrontiersin.org The identification of genes encoding enzymes like this compound hydratase in the genomes of various bacteria suggests the widespread importance of these metabolic routes. nih.govresearchgate.net
The methylaspartate cycle , a novel anaplerotic pathway discovered in haloarchaea like Haloarcula hispanica, utilizes this compound for the conversion of acetyl-CoA into cellular building blocks. researchgate.netfrontiersin.org This cycle is present in approximately 40% of sequenced haloarchaea. nih.govfrontiersin.org The pathway involves the activation of mesaconate to this compound, followed by hydration to β-methylmalyl-CoA. frontiersin.org The enzymes succinyl-CoA:mesaconate CoA-transferase and this compound hydratase are considered characteristic of this cycle. researchgate.netnih.gov
The ethylmalonyl-CoA pathway is also found in a wide array of bacteria, including Roseiflexus, Methylobacterium, Rhodospirillum, Xanthobacter, and many others. nih.govresearchgate.net This pathway is essential for acetate (B1210297) assimilation in these organisms. nih.gov
The exploration of these pathways in uncharacterized microorganisms holds significant potential for discovering new enzymes with unique properties and for understanding the metabolic diversity of microbial life. The piecemeal evolution of pathways like the 3-HP bicycle, with the gradual acquisition of genes for enzymes such as this compound C1:C4 CoA transferase, suggests a complex evolutionary history that is still being unraveled. caltech.edu
Development of Enhanced Biocatalytic Systems
The enzymes involved in this compound metabolism are promising candidates for the development of enhanced biocatalytic systems. Their ability to perform specific and often complex chemical transformations makes them valuable tools for industrial biotechnology.
The in vitro reconstitution of metabolic pathways containing this compound has been demonstrated. For example, the second cycle of the 3-hydroxypropionate pathway has been reconstituted using purified enzymes, including this compound C1-C4 CoA transferase and mesaconyl-C4-CoA hydratase, to convert this compound to acetyl-CoA and pyruvate. pnas.org Such cell-free systems offer a controlled environment for studying and optimizing these pathways, free from the complexities of cellular regulation. libretexts.org
Furthermore, enzyme engineering efforts are underway to improve the catalytic efficiency and substrate specificity of these enzymes for specific applications. The detailed structural and mechanistic studies of enzymes like this compound transferase and hydratase provide a rational basis for such engineering efforts. nih.govfrontiersin.org The development of synthetic pathways, such as the one for methylsuccinate utilization in E. coli, showcases how enzymes from this compound pathways can be integrated into heterologous hosts to create novel biocatalytic systems for the production of valuable chemicals from various feedstocks. nih.gov
Q & A
Q. What analytical methods are recommended for detecting and quantifying mesaconyl-CoA in biological samples?
this compound is typically analyzed via HPLC-MS with propionyl-CoA as an internal standard to account for instability during extraction . For reproducible results, ensure biological replicates (≥3) and validate protocols using knockout strains or enzyme-inhibited controls to confirm specificity. Avoid NADH/NADPH-dependent assays due to their instability in cell lysates .
Q. How does this compound function in the ethylmalonyl-CoA (EMC) pathway?
In Methylobacterium extorquens AM1, this compound acts as an intermediate in the conversion of methylsuccinyl-CoA to propionyl-CoA and glyoxylate. This step is catalyzed by this compound hydratase (mcd) and epimerase (epm), linking the EMC pathway to glyoxylate regeneration and polyhydroxyvalerate (PHV) synthesis . Experimental validation involves ^13C-labeling to trace carbon flux and transcriptomics to correlate gene expression (e.g., mcd and epm) with metabolite levels .
Q. What kinetic parameters are critical for characterizing this compound-related enzymes?
Enzymes like methylsuccinyl-CoA oxidase require Michaelis-Menten kinetics to determine Kₘ (substrate affinity) and kₑₐₜ (catalytic efficiency). For example, triple mutants (W315F/T317G/E377N) showed improved Kₘ and kₑₐₜ for this compound synthesis compared to wild-type enzymes . Use purified enzymes and standardized buffers (e.g., Tris-HCl, pH 7.5) to minimize variability.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound pathway data across microbial models?
Discrepancies in pathway flux (e.g., PHV synthesis in Candidatus Contendobacter vs. M. extorquens) arise from differences in enzyme promiscuity or regulatory networks. Address these by:
- Conducting comparative metabolomics under identical growth conditions.
- Using gene knockout strains to isolate pathway contributions.
- Applying dynamic metabolic modeling to account for carbon source dependencies .
Contradictions in kinetic data (e.g., mutant enzyme efficiency) may stem from assay conditions (e.g., O₂ availability); replicate experiments with controlled variables .
Q. What experimental designs optimize this compound pathway engineering for synthetic biology?
To enhance this compound production:
- Use structure-guided mutagenesis (e.g., W315F substitution) to improve enzyme substrate binding .
- Integrate multi-omics data (transcriptomics, proteomics) to identify bottlenecks in pathway flux .
- Apply modular cloning (Golden Gate or CRISPR-Cas9) to test combinatorial gene expression in heterologous hosts (e.g., E. coli). Validate using ^13C-metabolic flux analysis (^13C-MFA) .
Q. How should researchers formulate hypotheses about this compound’s role in novel metabolic contexts?
Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Leverage existing datasets (e.g., KEGG Pathway MAP00620) to predict this compound interactions.
- Novelty: Investigate understudied links (e.g., this compound in anaplerotic reactions or stress responses).
- Validation: Use gene silencing (siRNA/CRISPRi) and isotope tracing to confirm hypothetical roles .
Q. What strategies mitigate biases in this compound pathway studies?
- Blinded analysis : Separate data collection and interpretation teams.
- Negative controls : Include strains lacking key enzymes (e.g., mcd⁻ mutants).
- Reproducibility : Share protocols via platforms like Protocols.io and adhere to ALCOA+ criteria (Attributable, Legible, Contemporaneous, Original, Accurate) .
Methodological Resources
- Data Reporting : Follow Beilstein Journal guidelines for experimental details (e.g., HPLC-MS parameters in Supporting Information) .
- Systematic Reviews : Use PRISMA frameworks to synthesize contradictory findings, with meta-analyses weighted by study quality (e.g., sample size, controls) .
- Visualization : Avoid overcrowded figures; highlight this compound peaks in chromatograms with distinct colors and annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
